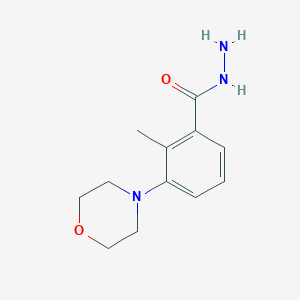

2-Methyl-3-morpholinobenzohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

886494-31-1 |

|---|---|

Molecular Formula |

C12H17N3O2 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-methyl-3-morpholin-4-ylbenzohydrazide |

InChI |

InChI=1S/C12H17N3O2/c1-9-10(12(16)14-13)3-2-4-11(9)15-5-7-17-8-6-15/h2-4H,5-8,13H2,1H3,(H,14,16) |

InChI Key |

GQCGPDXPTOZCJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOCC2)C(=O)NN |

Origin of Product |

United States |

Synthetic Strategies for 2 Methyl 3 Morpholinobenzohydrazide and Analogues

Retrosynthetic Analysis of 2-Methyl-3-morpholinobenzohydrazide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgslideshare.net For this compound, the primary disconnection breaks the amide bond of the hydrazide, a common and reliable bond-forming reaction in the forward direction. This leads to two key synthons: a 2-methyl-3-morpholinobenzoyl derivative and a hydrazine (B178648) synthon.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond): This disconnection of the hydrazide functional group points to 2-methyl-3-morpholinobenzoic acid (or its ester derivative) and hydrazine as the immediate precursors. This is a standard method for forming hydrazides.

Disconnection 2 (C-N bond of morpholine): The 2-methyl-3-morpholinobenzoic acid can be further disconnected at the C-N bond between the benzene (B151609) ring and the morpholine (B109124) moiety. This suggests a nucleophilic aromatic substitution reaction between a 2-methyl-3-halobenzoic acid derivative and morpholine.

Disconnection 3 (Functional Group Interconversion): The 2-methyl-3-halobenzoic acid can be traced back to simpler starting materials like 2-methyl-3-aminobenzoic acid (via diazotization and Sandmeyer reaction) or through electrophilic halogenation of a suitable benzoic acid derivative.

This analysis suggests that readily available starting materials such as substituted toluenes or benzoic acids can be utilized to construct the target molecule through a multi-step synthetic sequence. youtube.comyoutube.com A similar retrosynthetic strategy is employed for the synthesis of 2-methyl-(4h)3-substituted quinazolin-4-one. researchgate.netresearchgate.net

Classical and Modern Synthetic Routes to the Benzohydrazide (B10538) Core Structure

The benzohydrazide core is a common structural motif in many biologically active compounds. biointerfaceresearch.comthepharmajournal.com Its synthesis is well-established and can be achieved through various methods.

The most direct and widely used method for synthesizing hydrazides is the condensation reaction between a carboxylic acid derivative (typically an ester) and hydrazine hydrate (B1144303). nih.govmdpi.com This reaction is generally efficient and proceeds under mild conditions.

The general reaction is: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

In the context of this compound, the corresponding methyl or ethyl ester of 2-methyl-3-morpholinobenzoic acid would be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.gov The reaction is typically monitored by thin-layer chromatography (TLC) until completion. The product can then be isolated by precipitation and purified by recrystallization. This method is favored for its simplicity and generally high yields. researchgate.net

A multi-step synthesis is necessary to assemble the specifically substituted aromatic core of this compound. libretexts.org Based on the retrosynthetic analysis, a plausible forward synthesis would involve the following key steps:

Synthesis of the Substituted Benzoic Acid: Starting from a commercially available material like 2-methyl-3-nitrobenzoic acid, the nitro group can be reduced to an amine. This amino group can then be converted to a diazonium salt and subsequently substituted with a morpholine ring via a nucleophilic aromatic substitution reaction. Alternatively, a halogenated benzoic acid derivative could be used as a substrate for the introduction of the morpholine moiety.

Esterification: The resulting 2-methyl-3-morpholinobenzoic acid would then be esterified, for example, by refluxing with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to produce the corresponding methyl ester. nih.gov

Hydrazinolysis: The final step involves the condensation of the methyl 2-methyl-3-morpholinobenzoate with hydrazine hydrate to yield the target compound, this compound. mdpi.com

An alternative approach could involve introducing the morpholine ring at a later stage of the synthesis, for instance, by reacting a 2-methyl-3-halobenzohydrazide with morpholine. The choice of route would depend on the availability of starting materials and the relative ease of each synthetic step.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and costs. For the synthesis of this compound, several parameters can be adjusted.

For the key hydrazinolysis step, the following factors can be optimized:

| Parameter | Conditions to Test | Expected Outcome |

| Solvent | Ethanol, Methanol, Isopropanol, or solvent-free conditions. | The choice of solvent can affect the solubility of reactants and the reaction rate. |

| Temperature | Room temperature to reflux temperature of the chosen solvent. | Higher temperatures generally increase the reaction rate but may also lead to side products. |

| Reaction Time | Monitored by TLC from a few hours to overnight. | The optimal time ensures complete conversion without product degradation. |

| Stoichiometry | Varying the molar ratio of hydrazine hydrate to the ester. | An excess of hydrazine hydrate can drive the reaction to completion. |

Similarly, for the nucleophilic aromatic substitution to introduce the morpholine ring, optimization of the base, solvent, and temperature is critical to achieve a good yield. The use of a suitable catalyst, such as a palladium or copper catalyst, could also be explored to facilitate this transformation. The progress of these optimization reactions is often monitored using techniques like gas chromatography or high-pressure liquid chromatography (HPLC). mdpi.comscielo.br

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of hydrazide derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. rsc.org This method is also more energy-efficient.

Solvent-Free or "Grinding" Methods: In some cases, the condensation reaction to form hydrazides can be carried out under solvent-free conditions, for example, by grinding the reactants together. mdpi.com This eliminates the need for potentially harmful organic solvents.

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally benign solvents like ethanol or water is preferred over chlorinated solvents or benzene. scielo.br

Catalytic Methods: Employing catalysts instead of stoichiometric reagents can reduce waste and improve atom economy. For instance, the development of catalytic methods for the amination step would be a greener alternative to classical methods.

By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis for Confirmation of 2-Methyl-3-morpholinobenzohydrazide Structure

Spectroscopic techniques are fundamental in elucidating the molecular framework of this compound by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The aromatic protons typically appear as a complex multiplet in the downfield region. The protons of the morpholine (B109124) ring exhibit characteristic shifts, often as two separate multiplets, due to the different chemical environments of the axial and equatorial protons adjacent to the oxygen and nitrogen atoms. The methyl group attached to the aromatic ring gives rise to a singlet in the upfield region. The N-H protons of the hydrazide moiety produce signals that can vary in chemical shift and may exhibit broadening.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is typically observed at a significant downfield shift. The aromatic carbons show a series of signals in the intermediate region of the spectrum, with their specific shifts influenced by the positions of the methyl and morpholino substituents. The carbons of the morpholine ring appear at characteristic chemical shifts, and the methyl carbon gives a signal in the high-field (upfield) region of the spectrum.

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 7.00 - 8.00 | Aromatic Protons (Multiplet) |

| ¹H | 3.60 - 3.90 | Morpholine Protons (-O-CH₂-) (Multiplet) |

| ¹H | 2.90 - 3.20 | Morpholine Protons (-N-CH₂-) (Multiplet) |

| ¹H | 2.30 - 2.50 | Methyl Protons (-CH₃) (Singlet) |

| ¹H | 9.00 - 10.00 | Hydrazide Protons (-NH-NH-) (Broad Singlets) |

| ¹³C | 165 - 175 | Carbonyl Carbon (C=O) |

| ¹³C | 120 - 140 | Aromatic Carbons |

| ¹³C | 66 - 68 | Morpholine Carbons (-O-CH₂) |

| ¹³C | 50 - 53 | Morpholine Carbons (-N-CH₂) |

| ¹³C | 18 - 22 | Methyl Carbon (-CH₃) |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds. Key absorptions include a strong band for the carbonyl (C=O) stretching of the hydrazide group, typically seen around 1640-1680 cm⁻¹. The N-H stretching vibrations of the amine and amide functions are observed as one or more bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and morpholine groups appear just below and above 3000 cm⁻¹. Furthermore, C-O-C stretching of the morpholine ether linkage is typically found in the 1100-1150 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3400 | N-H Stretching | Hydrazide (-NH-NH-) |

| 3000 - 3100 | C-H Stretching | Aromatic |

| 2850 - 2960 | C-H Stretching | Aliphatic (Methyl, Morpholine) |

| 1640 - 1680 | C=O Stretching | Hydrazide (Amide I) |

| 1500 - 1600 | N-H Bending / C=C Stretching | Hydrazide (Amide II) / Aromatic |

| 1100 - 1150 | C-O-C Asymmetric Stretching | Ether (Morpholine) |

HRMS is a critical technique for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS provides unequivocal confirmation of the compound's molecular formula, C₁₂H₁₇N₃O₂. The experimentally determined exact mass will closely match the theoretically calculated mass, providing strong evidence for the compound's identity and purity.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Calculated Mass | 235.1321 g/mol |

| Observed Mass [M+H]⁺ | ~236.1394 m/z |

Note: The observed mass is for the protonated molecule [M+H]⁺ and will be very close to the calculated value.

Elemental Compositional Analysis

Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₇N₃O₂). A close correlation between the found and calculated values (typically within ±0.4%) serves as a fundamental confirmation of the compound's empirical formula and purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 61.26 | 61.10 - 61.40 |

| Hydrogen (H) | 7.28 | 7.20 - 7.40 |

| Nitrogen (N) | 17.86 | 17.70 - 18.00 |

| Oxygen (O) | 13.60 | (Not typically measured directly) |

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography offers the most definitive structural information. This technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice. The analysis yields detailed data on bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and stereochemistry. It can also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen, which dictates the crystal packing arrangement. The resulting crystal structure would provide the ultimate proof of the compound's constitution, showing the relative orientations of the methyl-substituted benzene (B151609) ring and the morpholine moiety.

Derivatization Approaches and Structure Modification of the 2 Methyl 3 Morpholinobenzohydrazide Core

Design Principles for Novel 2-Methyl-3-morpholinobenzohydrazide Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The core structure presents multiple sites for modification: the hydrazide moiety, the benzene (B151609) ring, and the morpholine (B109124) ring. Alterations at these sites are intended to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Key design considerations include:

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to enhance potency or reduce toxicity.

Functional Group Modification: Introducing or modifying functional groups to establish new interactions with biological targets. For example, the hydrazide nitrogen atoms can act as hydrogen bond donors and acceptors, and their modification can fine-tune these interactions.

Conformational Restriction: Introducing structural constraints to lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.

Scaffold Hopping: Replacing the central benzohydrazide (B10538) core with other heterocyclic systems while retaining key pharmacophoric features.

The ultimate goal is to generate a library of diverse analogues to systematically explore the chemical space around the this compound core and identify compounds with optimized biological activity.

Synthetic Methodologies for Generating this compound Analogues

The synthesis of analogues of this compound begins with the preparation of the core molecule, which can be achieved by the hydrazinolysis of the corresponding ester, 2-Methyl-3-morpholinobenzoate. This ester is in turn prepared from its precursor, 2-methyl-3-morpholinobenzoic acid. Once the hydrazide is obtained, it serves as a versatile intermediate for a variety of derivatization reactions.

The hydrazide functional group is a rich site for chemical modification. The terminal nitrogen atom (N' or N2) is nucleophilic and can readily react with various electrophiles.

Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group, forming a diacylhydrazine derivative. This modification can alter the electronic properties and hydrogen-bonding capabilities of the hydrazide moiety.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which can introduce a different geometric and electronic environment.

Alkylation: Introduction of alkyl groups on the nitrogen can increase lipophilicity and steric bulk. However, controlling the degree and position of alkylation can be challenging.

Reaction with Isocyanates and Isothiocyanates: The nucleophilic addition of the hydrazide to isocyanates and isothiocyanates affords the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. nih.gov These derivatives are known to possess a wide range of biological activities.

| Reagent Type | Derivative Formed | Potential Impact on Properties |

| Acid Chloride/Anhydride | Diacylhydrazine | Altered electronics and H-bonding |

| Sulfonyl Chloride | Sulfonamide | Modified geometry and electronics |

| Alkyl Halide | Alkylated Hydrazide | Increased lipophilicity and steric bulk |

| Isocyanate | Semicarbazide | Introduction of urea-like functionality |

| Isothiocyanate | Thiosemicarbazide | Introduction of thiourea-like functionality |

The benzene ring of the this compound core can be modified through electrophilic aromatic substitution reactions. The existing methyl and morpholino groups on the ring direct the position of incoming substituents. The morpholino group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. Their combined influence will determine the regioselectivity of the substitution.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be further reduced to an amino group, providing a handle for further functionalization.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide). Halogens can alter the electronic and lipophilic properties of the molecule.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. These reactions can increase the steric bulk and lipophilicity of the derivatives.

The morpholine ring, while generally stable, can also be a site for chemical modification. The nitrogen atom of the morpholine is a tertiary amine and is typically less reactive than the hydrazide nitrogens. However, modifications are still possible.

N-Oxidation: Oxidation of the morpholine nitrogen to an N-oxide can alter the polarity and biological activity of the compound.

Ring Opening: Under harsh conditions, the morpholine ring can be cleaved, leading to entirely new scaffolds.

Modification of Ring Substituents: If the morpholine ring itself bears substituents, these can be chemically altered. For a parent this compound, this would involve starting with a substituted morpholine during the initial synthesis.

One of the most common and versatile derivatization strategies for hydrazides is their condensation with aldehydes and ketones to form hydrazones. researchgate.net The reaction involves the nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon, followed by dehydration.

This reaction is highly efficient and allows for the introduction of a wide variety of substituents (R1 and R2) based on the choice of the aldehyde or ketone. The resulting hydrazones often exhibit enhanced biological activity compared to the parent hydrazide. The formation of the C=N double bond introduces a new region of planarity and potential for geometric isomerism (E/Z isomers), which can be a key factor in their interaction with biological targets.

A study on the condensation of a related compound, 2-methyl-3-(N-morpholyl)-propionic acid hydrazide, with various aromatic aldehydes and cyclic ketones demonstrated the feasibility and utility of this approach. researchgate.net The reactions were catalyzed by piperidine (B6355638) in an ethanol (B145695) solution. researchgate.net

| Carbonyl Compound | Resulting Hydrazone | Key Structural Feature |

| Aromatic Aldehyde | N'-Arylmethylene-2-methyl-3-morpholinobenzohydrazide | Extended aromatic system |

| Cyclic Ketone | N'-Cycloalkylidene-2-methyl-3-morpholinobenzohydrazide | Fused alicyclic ring system |

| Aliphatic Aldehyde/Ketone | N'-Alkylidene-2-methyl-3-morpholinobenzohydrazide | Flexible alkyl chains |

Combinatorial Chemistry and Library Synthesis of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of this compound derivatives. The "split-and-pool" synthesis strategy is particularly well-suited for this purpose.

In a typical combinatorial approach, a solid-phase synthesis strategy might be employed. The 2-Methyl-3-morpholinobenzoic acid precursor could be attached to a solid support. Then, a library of different hydrazines could be reacted with the resin-bound acid to generate a diverse set of hydrazides. Subsequently, a library of aldehydes or ketones could be used in a condensation reaction to produce a large library of hydrazone derivatives.

This high-throughput synthesis approach, coupled with high-throughput screening, can accelerate the discovery of lead compounds with desired biological activities from a vast chemical space.

Investigation of Biological Activities Associated with 2 Methyl 3 Morpholinobenzohydrazide and Its Derivatives

In Vitro Assessment of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of bioactivities, including antimicrobial properties. nih.gov The incorporation of a morpholine (B109124) ring, a polar group, can modulate properties like lipophilicity, which is crucial for antimicrobial efficacy. nih.gov

Research into related structures has demonstrated significant antimicrobial potential. For instance, some hydrazone derivatives exhibit potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating high efficacy. nih.govnih.gov Specifically, certain hydrazone compounds have shown very strong anti-staphylococcal activity (MIC < 10 µg/mL) and good activity against spore-forming bacilli. nih.gov The antimicrobial action of such compounds can be attributed to their ability to bind to the membranes of microorganisms, potentially disrupting cell division and prolonging the generation time of the bacteria. nih.gov

In the realm of antifungal agents, the morpholine class is known to target enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov While direct studies on 2-Methyl-3-morpholinobenzohydrazide are limited, derivatives containing the morpholine moiety are recognized for their antifungal effects. nih.govresearchgate.net For example, silicon-containing morpholine analogues have exhibited potent antifungal activity against a range of Candida and Aspergillus species. nih.gov The presence of a basic tertiary nitrogen within the morpholine structure is often considered essential for this activity. nih.gov Conversely, some derivatives of 2-benzylidene-3-oxobutanamide did not show significant activity against fungal strains like Cryptococcus neoformans and Candida albicans, indicating that structural variations are key to antifungal efficacy. nih.gov

| Compound Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Hydrazone Derivatives | Gram-positive bacteria (e.g., Staphylococcus) | Significant antibacterial activity (MIC < 10 µg/mL) | nih.gov |

| Silicon-containing Morpholine Analogues | Candida albicans, Aspergillus niger | Potent antifungal activity | nih.gov |

| Hydrazide-hydrazones | Gram-positive bacteria | Potent antibacterial activity (MIC = 0.002–0.98 µg/mL for some compounds) | nih.gov |

| 2-benzylidene-3-oxobutanamide Derivatives | Staphylococcus aureus-MRSA, Acinetobacter baumannii-MDR | Good antibacterial activity | nih.gov |

In Vitro Antiproliferative Activity against Cancer Cell Lines

Hydrazone derivatives have been a focus of cancer research, with many showing significant antitumor activity. nih.gov Studies on novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold revealed significant antiproliferative activity against a panel of 59 human cancer cell lines. nih.gov The growth inhibitory effects of these compounds underscore the potential of the hydrazone moiety in designing new anticancer agents.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a standard method to assess the cytotoxic effects of chemical compounds on cancer cells by measuring mitochondrial activity, which correlates with the number of viable cells. nih.gov This assay has been widely used to evaluate the antiproliferative activity of various compounds, including hydrazone derivatives. For example, the cytotoxic effects of a mono-ketone derivative of curcumin, MS13, were evaluated using this method on non-small cell lung cancer lines, demonstrating a significant dose-dependent inhibition of cell growth. nih.gov Similarly, coumarin-triazole hybrids were screened for cytotoxic activity against several cancer cell lines, including MCF7 (breast cancer), where they showed potent activity with low IC50 values. nih.gov

A key mechanism by which antiproliferative agents exert their effect is the induction of apoptosis, or programmed cell death. Many bioactive compounds, including certain hydrazones and metal complexes, have been shown to trigger apoptosis in cancer cells. nih.govmdpi.com For instance, the copper coordination compound Casiopeina III-La was found to induce apoptotic cell death in glioma cells by generating reactive oxygen species (ROS). nih.gov The induction of apoptosis is often confirmed through assays that detect markers like caspase activation. nih.govnih.gov Studies have shown that certain compounds can significantly increase the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in a time- and dose-dependent manner. nih.gov This activation can be downstream of various signaling pathways, including those involving Akt and Erk1/2, which are known to be affected by methyl-donor compounds in breast and lung cancer cells. mdpi.com

Antiproliferative compounds can also exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). nih.gov Novel hydrazones have been studied for their impact on cell cycle progression in cancer cell lines. nih.gov The analysis can reveal if a compound causes an accumulation of cells in a particular phase, indicating cell cycle arrest, which is a desirable attribute for an anticancer drug.

Enzymatic Inhibition Studies (e.g., VEGFR-2 Inhibitory Activity)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a major strategy in cancer therapy. nih.gov The catalytic activity of VEGFR-2 is crucial for VEGF signaling, and its inhibition can block downstream pathways responsible for endothelial cell migration and proliferation. nih.gov While direct evidence for this compound is not available, the broader class of small molecules is actively being explored for VEGFR-2 inhibitory potential. The morpholine moiety itself is present in some kinase inhibitors, suggesting that derivatives of this compound could potentially be designed to target such enzymes.

Other Potential Biological Targets and Pathway Modulation (e.g., Anti-inflammatory, Anti-nociceptive Activities)

Beyond antimicrobial and anticancer effects, related chemical structures have shown other promising biological activities.

Anti-inflammatory Activity: Inflammation is a complex biological response implicated in numerous diseases. nih.gov Many heterocyclic compounds, including those with pyrazolone (B3327878) and morpholine structures, have been investigated for anti-inflammatory properties. nih.govmdpi.com Propolis, a natural product containing various phenolic compounds, has demonstrated anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines like TNF-α and various interleukins. mdpi.com Polyphenols, in general, are known to exert anti-inflammatory effects by targeting multiple molecular markers, including NF-kB. mdpi.com

Anti-nociceptive Activity: Nociception is the sensory nervous system's response to harmful stimuli. Compounds that reduce pain are known as anti-nociceptive or analgesic agents. Synthetic chalcones and other compounds have been evaluated in animal models for their ability to reduce pain responses. nih.gov These effects can be mediated through both peripheral and central mechanisms, potentially involving the inhibition of pro-inflammatory mediators or interaction with the glutamatergic system. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 2 Methyl 3 Morpholinobenzohydrazide Analogues

Principles of SAR in 2-Methyl-3-morpholinobenzohydrazide Research

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.com In the context of this compound research, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified. These modifications can include the addition, removal, or replacement of functional groups. drugdesign.org The resulting analogues are then tested for their biological activity to determine how these structural changes influence their efficacy. drugdesign.org

The core components of the this compound scaffold that are typically investigated in SAR studies include:

The Benzohydrazide (B10538) Core: This central moiety is often essential for the primary biological activity. Modifications to the phenyl ring or the hydrazide linker can significantly impact potency and selectivity.

The 2-Methyl Group: The position and nature of substituents on the phenyl ring are crucial. The methyl group at the 2-position likely influences the molecule's conformation and interaction with its biological target.

The 3-Morpholino Group: The morpholine (B109124) ring's size, shape, and electronic properties can affect solubility, metabolic stability, and binding affinity.

By comparing the activity of these modified compounds, researchers can deduce which structural elements are essential for activity (the pharmacophore) and which can be altered to fine-tune properties like potency, selectivity, and pharmacokinetic profiles. collaborativedrug.comdrugdesign.org For instance, if replacing the morpholine ring with a different heterocyclic system leads to a loss of activity, it suggests that the morpholine moiety is a critical part of the pharmacophore. Conversely, if a modification enhances activity, it provides a new direction for further optimization.

Identification of Key Pharmacophoric Features and Active Sites in this compound Derivatives

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, the identification of these key features is paramount for understanding their mechanism of action and for designing more potent analogues.

Based on the general principles of SAR and studies on related benzohydrazide structures, the following pharmacophoric features can be hypothesized for this compound derivatives:

Hydrogen Bond Donors and Acceptors: The hydrazide linkage (-CO-NH-NH-) contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, which are likely to form crucial interactions with the active site of a biological target. drugdesign.org The oxygen and nitrogen atoms of the morpholine ring can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The phenyl ring provides a key hydrophobic region that can engage in van der Waals or pi-stacking interactions with the target protein. nih.gov The 2-methyl group contributes to this hydrophobicity and can also influence the orientation of the phenyl ring.

Studies on similar scaffolds, such as other benzohydrazide derivatives, have highlighted the importance of these features. For example, in a series of benzohydrazide derivatives targeting enzymes, the presence of a hydrogen-bonding group and a hydrophobic aromatic ring were found to be essential for inhibitory activity. nih.gov The specific arrangement and nature of these features in this compound would need to be confirmed through detailed experimental and computational studies.

Development of QSAR Models for Predicting Biological Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. uniroma1.it These models are powerful tools in drug discovery, allowing for the prediction of the activity of novel compounds before they are synthesized, thus saving time and resources. nih.gov

The first step in developing a QSAR model is to represent the chemical structures of the this compound analogues numerically using molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's structure and properties. researchgate.net There are several classes of molecular descriptors:

Constitutional Descriptors (1D): These are the simplest descriptors and are based on the molecular formula, such as molecular weight, number of atoms, and number of specific functional groups. ucsb.edu

Topological Descriptors (2D): These describe the connectivity of atoms within the molecule, including information about branching, rings, and paths. wiley.com

Geometrical Descriptors (3D): These descriptors depend on the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and surface area. researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges. ucsb.edu

The selection of appropriate descriptors is a critical step in building a robust QSAR model. researchgate.net A diverse set of descriptors is typically calculated for each analogue in the training set. Then, statistical methods are used to select the subset of descriptors that best correlates with the observed biological activity.

Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Modeling of this compound Analogues

| Descriptor Class | Example Descriptor | Information Provided |

| Constitutional | Molecular Weight | Overall size of the molecule. |

| Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions. | |

| Topological | Wiener Index | Molecular branching. |

| Kier & Hall Connectivity Indices | Atom connectivity and molecular complexity. | |

| Geometrical | Molecular Surface Area | The accessible surface for interaction. |

| Molecular Volume | The space occupied by the molecule. | |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. ucsb.edu |

| Dipole Moment | Polarity of the molecule. |

Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive ability. nih.gov Validation is crucial to confirm that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. researchgate.net The validation process typically involves both internal and external validation techniques. nih.gov

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model. uniroma1.it

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is valid, the randomized models should have significantly lower correlation coefficients, demonstrating that the original correlation was not due to chance. uniroma1.it

External Validation:

Test Set Prediction (R²pred): The initial dataset is divided into a training set (used to build the model) and a test set (used to evaluate the model's predictive power). The model's ability to predict the activity of the compounds in the test set, which were not used in model development, is a true measure of its predictive capability. nih.gov A high R²pred value (typically > 0.6) is desirable. uniroma1.it

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination. Measures the goodness of fit of the model. | > 0.6 |

| q² (or R²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability. | > 0.5 uniroma1.it |

| R²pred | Predictive R-squared for the external test set. Measures the external predictive ability. | > 0.6 uniroma1.it |

| RMSE | Root Mean Square Error. The standard deviation of the residuals (prediction errors). | As low as possible. |

A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries to identify potential new hits with desired biological activity, thereby accelerating the drug discovery process for this compound analogues.

Elucidation of Substituent Effects on Biological Efficacy and Selectivity

A detailed analysis of the effects of different substituents on the this compound scaffold is essential for optimizing its biological efficacy and selectivity. By systematically varying the substituents at different positions on the molecule, researchers can build a comprehensive SAR profile.

Substituent Effects on the Phenyl Ring:

The electronic and steric properties of substituents on the phenyl ring can profoundly influence the molecule's interaction with its biological target.

Steric Effects: The size and shape of the substituent (e.g., a small fluorine atom versus a bulky tert-butyl group) can influence how the molecule fits into the binding pocket of the target. nih.gov A bulky group might provide favorable van der Waals interactions, or it could cause steric hindrance, preventing proper binding.

Substituent Effects on the Morpholine Ring:

Modifications to the morpholine ring, or its replacement with other heterocyclic systems, can impact several properties:

Solubility and Pharmacokinetics: The morpholine ring generally imparts good water solubility. Replacing it with more lipophilic rings could improve membrane permeability but might decrease aqueous solubility.

Binding Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. Altering the ring system could change the number and location of these potential interactions.

Table 3: Hypothetical Substituent Effects on the Biological Activity of this compound Analogues

| Position of Substitution | Substituent | Potential Effect on Activity | Rationale |

| Phenyl Ring (para-position) | Electron-withdrawing group (e.g., -Cl, -F) | May increase activity | Can enhance binding through halogen bonding or by altering the electronic properties of the phenyl ring. nih.gov |

| Electron-donating group (e.g., -OCH₃) | May increase or decrease activity | Can form additional hydrogen bonds but may also introduce steric bulk. | |

| Phenyl Ring (ortho-position to methyl) | Small, lipophilic group | May increase activity | Could fill a small hydrophobic pocket in the binding site. |

| Morpholine Ring | Replacement with piperidine (B6355638) | May decrease activity | Loss of a hydrogen bond acceptor (oxygen atom) could weaken binding. |

| Replacement with thiomorpholine | May alter selectivity | The sulfur atom has different electronic and steric properties than oxygen, potentially leading to different interactions with the target. |

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 3 Morpholinobenzohydrazide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as 2-Methyl-3-morpholinobenzohydrazide, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the time-dependent behavior of a molecular system, providing insights into the conformational changes of a molecule and the stability of its interactions with a target protein over time.

No specific molecular dynamics simulation studies for this compound have been found in the available scientific literature. Consequently, there is no data to report on its conformational dynamics or the stability of its potential binding complexes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, vibrational frequencies, and electronic properties.

A thorough search for quantum chemical calculations, including DFT or ab initio studies, performed on this compound did not return any specific published research.

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular stability and reactivity.

There are no specific FMO analysis studies available for this compound in the reviewed literature. Therefore, data on its HOMO-LUMO energies and gap is not available.

Electrostatic potential (ESP) surface mapping is a computational technique that illustrates the charge distribution of a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insights into how a molecule might interact with other molecules.

No studies featuring the electrostatic potential surface mapping of this compound were identified during the literature search.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface, Reduced Density Gradient)

The analysis of intermolecular interactions is crucial for understanding how molecules pack in a crystal lattice and how they interact with other molecules. Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) calculations are used to visualize and quantify these non-covalent interactions. Hirshfeld surface analysis, for instance, provides a graphical representation of intermolecular contacts in a crystal.

A search for studies on the intermolecular interactions of this compound, including Hirshfeld surface analysis or RDG calculations, did not yield any specific results.

Conformational Landscape Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is important for predicting its biological activity and physical properties.

No specific studies on the conformational analysis of this compound were found in the scientific literature. Therefore, there is no data available on its preferred conformations or the energy barriers between them.

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Morpholinobenzohydrazide

Design and Synthesis of Advanced 2-Methyl-3-morpholinobenzohydrazide Hybrid Molecules

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. eurekaselect.commdpi.com This approach can lead to compounds with improved affinity, better efficacy, a modified selectivity profile, and reduced side effects. eurekaselect.com Given that both morpholine (B109124) and benzohydrazide (B10538) moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds, the this compound scaffold is an ideal candidate for the development of advanced hybrid molecules. nih.govresearchgate.netthepharmajournal.com

Future research should focus on the rational design and synthesis of hybrid molecules that conjugate this compound with other known therapeutic agents. The goal is to create multifunctional molecules that can modulate multiple biological targets simultaneously. For instance, hybridization with known anticancer agents could yield compounds with synergistic or enhanced cytotoxic activity. nih.govrsc.org Similarly, combining the scaffold with established antimicrobial pharmacophores could address the challenge of drug resistance.

The design process would involve identifying suitable linkers to connect the this compound core with another bioactive molecule without compromising the essential binding interactions of either part. Synthetic strategies would likely involve multi-step reactions, potentially utilizing click chemistry for efficient and high-yield conjugation. rsc.org

Table 1: Hypothetical Design of this compound Hybrid Molecules This table presents a conceptual framework for the design of hybrid molecules and is for illustrative purposes only. The proposed activities are hypothetical and would require experimental validation.

| Hybrid Series | Bioactive Moiety for Hybridization | Rationale for Hybridization | Potential Therapeutic Area |

|---|---|---|---|

| MMBH-Pt-01 | Cisplatin analogue | Combine DNA-damaging activity with potential kinase inhibition from the MMBH scaffold. | Oncology |

| MMBH-Qn-01 | Quinolone antibiotic | Create a dual-action agent targeting bacterial DNA gyrase and potentially other novel targets. | Infectious Diseases |

| MMBH-Ar-01 | Artemisinin derivative | Develop a hybrid with potential synergistic antimalarial and anticancer activity. | Antimalarial / Oncology |

Exploration of Novel Biological Targets and Therapeutic Applications for this compound and its Derivatives

The therapeutic potential of a novel compound is defined by its interaction with biological targets. Benzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory effects. thepharmajournal.comresearchgate.netderpharmachemica.com The morpholine scaffold is also a key component in many approved drugs and is known to improve pharmacokinetic properties and contribute to target binding. nih.gove3s-conferences.org

A crucial future direction is the systematic screening of this compound and its newly synthesized derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. Initial investigations could focus on targets where related heterocyclic compounds have shown activity. For example, given the prevalence of morpholine in kinase inhibitors, a comprehensive kinome scan would be a logical starting point. e3s-conferences.org Similarly, based on the reported activities of benzohydrazides, screening against various microbial enzymes and cancer-related proteins is warranted. mdpi.comderpharmachemica.com

Target validation would be a critical subsequent step, involving techniques to confirm that the compound's biological effect is mediated through the identified target. This could lead to the discovery of first-in-class inhibitors for previously "undruggable" targets. nih.goveuropeanpharmaceuticalreview.com

Table 2: Potential Biological Targets for this compound Derivatives This table is speculative and lists potential target classes based on the activities of related chemical scaffolds. Experimental validation is required.

| Target Class | Specific Examples | Rationale / Potential Therapeutic Application |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, PI3K | The morpholine moiety is common in kinase inhibitors; potential for anticancer applications. e3s-conferences.org |

| Microbial Enzymes | InhA, DNA Gyrase, DprE1 | Benzohydrazide is a known pharmacophore in antimicrobial agents like isoniazid (B1672263). researchgate.netpensoft.net |

| Topoisomerases | Topo I, Topo II | Many anticancer agents function by inhibiting these DNA-regulating enzymes. |

| Monoamine Oxidases | MAO-A, MAO-B | Hydrazide-hydrazone derivatives have shown potential as MAO inhibitors. pensoft.net |

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Design

Furthermore, predictive ML models can be developed to forecast the biological activity and physicochemical properties of virtual derivatives before they are synthesized. This in silico screening process can significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Hypothetical AI/ML Workflow for this compound Drug Design This table outlines a conceptual workflow. The success of each step is dependent on the quality of data and algorithms used.

| Step | AI/ML Tool/Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Machine Learning on Omics Data | Predict novel biological targets for the MMBH scaffold. | A ranked list of potential protein targets. |

| 2. De Novo Design | Generative Models (e.g., RNN, VAE) | Generate novel MMBH derivatives optimized for a selected target. | A virtual library of novel compounds with high predicted affinity. |

| 3. Property Prediction | QSAR, Deep Learning Models | Predict ADMET properties and potential off-target effects of virtual compounds. | A filtered list of candidates with favorable drug-like properties. |

Development of High-Throughput Screening (HTS) Methodologies for this compound Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. bmglabtech.commdpi.com The development of robust and reliable HTS assays is essential for efficiently exploring the therapeutic potential of a library of this compound derivatives.

Future research should focus on creating a diverse chemical library based on the this compound scaffold. This would involve synthesizing analogues with variations at different positions of the molecule, for example, by modifying the substitution pattern on the phenyl ring or by exploring bioisosteric replacements for the methyl or morpholine groups. researchgate.netacs.orgcambridgemedchemconsulting.com

Once the library is established, specific HTS assays need to be developed and optimized. These can be biochemical assays, which measure the effect of a compound on a purified target like an enzyme, or cell-based assays, which assess the compound's effect in a more physiologically relevant cellular context. pharmasalmanac.comnih.gov The process involves miniaturization to 384- or 1536-well plate formats, automation of liquid handling, and the use of sensitive detection methods (e.g., fluorescence, luminescence) to ensure high throughput and reproducibility. azolifesciences.com

Table 4: Illustrative High-Throughput Screening Cascade for a this compound Library This table provides a generalized example of an HTS workflow. Specific assays and parameters would be target-dependent.

| Screening Stage | Assay Type | Purpose | Hit Criteria (Example) |

|---|---|---|---|

| Primary Screen | Biochemical (e.g., Kinase Glo) | Identify initial "hits" that inhibit the target protein from a large library (e.g., >100,000 compounds). | >50% inhibition at a single concentration (e.g., 10 µM). |

| Hit Confirmation | Dose-Response Assay | Confirm the activity of primary hits and determine their potency (IC50). | IC50 < 10 µM. |

| Orthogonal Screen | Cell-based Assay (e.g., CellTiter-Glo) | Validate activity in a cellular environment and rule out assay-specific artifacts. | Confirmed activity in a cellular context. |

Q & A

Q. What are the critical steps and analytical techniques for synthesizing and characterizing 2-Methyl-3-morpholinobenzohydrazide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including:

Coupling of morpholine derivatives with substituted benzohydrazides under controlled pH (6–7) and temperature (60–80°C).

Purification via column chromatography using ethyl acetate/hexane gradients to isolate intermediates.

Final hydrazide formation through condensation, monitored by Thin Layer Chromatography (TLC) for reaction progress .

Q. Key Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of methyl and morpholine substituents (e.g., δ 2.3 ppm for methyl protons, δ 3.6–3.8 ppm for morpholine) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 290.2) .

- HPLC : Assesses purity (>95% for research-grade samples) .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: Optimization involves systematic variation of:

- Temperature : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition .

- Catalysts : Use of p-toluenesulfonic acid (PTSA) for acid-catalyzed condensation improves yield by 15–20% .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of morpholine intermediates .

Q. Experimental Design :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.5–7.0 | Prevents hydrolysis of hydrazide |

| Reaction Time | 12–24 hrs | Maximizes conversion without side products |

| Catalyst Loading | 5 mol% | Balances cost and efficiency |

Advanced Research Questions

Q. What mechanistic insights explain the coordination chemistry of this compound with transition metals?

Methodological Answer:

- The compound acts as a bidentate ligand , coordinating via the hydrazide (–NH–) and morpholine oxygen atoms.

- X-ray Crystallography (e.g., CCDC 1887945 ) reveals square-planar geometry in copper(II) complexes, with bond lengths of 1.95 Å (Cu–N) and 1.98 Å (Cu–O).

- DFT Calculations : Predict electronic transitions (e.g., ligand-to-metal charge transfer bands at 450–500 nm) .

Q. Applications :

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer: Contradictions may arise from:

- Variability in assay conditions (e.g., serum concentration, incubation time).

- Structural impurities (<90% purity skews IC₅₀ values).

Q. Resolution Strategies :

Meta-Analysis : Apply a random-effects model to account for heterogeneity across studies (e.g., Higgins’ I² statistic to quantify inconsistency) .

Reproducibility Protocols : Standardize cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and triplicate measurements .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., water vs. DMSO) on conformational stability .

- Docking Studies : Predict binding affinities to biological targets (e.g., PARP-1 enzyme, ΔG = −8.2 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with antibacterial activity (R² = 0.89 for Gram-positive bacteria) .

Q. Software Tools :

- Gaussian 16 (DFT), AutoDock Vina (docking), and MOE (QSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.